molecular formula C12H11N3O B12481915 4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole

4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No.: B12481915
M. Wt: 213.23 g/mol
InChI Key: PNKQLEBEOMAUBB-UHFFFAOYSA-N
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Description

4-Methoxy-8-methyl-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-1H-indole-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized to form the desired pyrimidoindole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-8-methyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-Methoxy-8-methyl-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
  • 8-Methoxy-5-methyl-5H-pyrimido[5,4-b]indole

Uniqueness

4-Methoxy-8-methyl-5H-pyrimido[5,4-b]indole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C12H11N3O/c1-7-3-4-9-8(5-7)10-11(15-9)12(16-2)14-6-13-10/h3-6,15H,1-2H3

InChI Key

PNKQLEBEOMAUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3OC

Origin of Product

United States

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